Home > Products > Screening Compounds P70277 > Hexadecanediamide
Hexadecanediamide - 89790-15-8

Hexadecanediamide

Catalog Number: EVT-13841485
CAS Number: 89790-15-8
Molecular Formula: C16H32N2O2
Molecular Weight: 284.44 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Hexadecanediamide, also known by its systematic name as N,N'-hexadecanediamide, is an organic compound that belongs to the class of amides. It is characterized by a long hydrocarbon chain, specifically containing sixteen carbon atoms, and two amine functional groups. This compound is primarily utilized in various applications due to its unique chemical properties.

Source

Hexadecanediamide can be sourced from natural fatty acids or synthesized through chemical reactions involving fatty acid derivatives. It is often derived from hexadecanoic acid (palmitic acid) through amidation processes.

Classification

Hexadecanediamide is classified under:

  • Organic Compounds: Specifically, it falls under the category of amides.
  • Fatty Amides: Due to its long hydrocarbon chain, it is also categorized as a fatty amide.
  • Polyamides: It can be involved in the formation of polyamide materials.
Synthesis Analysis

Methods

The synthesis of hexadecanediamide typically involves the reaction between hexadecanoic acid and a diamine. The following methods are commonly employed:

  1. Direct Amidation: This method involves heating hexadecanoic acid with a diamine (such as hexamethylenediamine) under controlled conditions to promote the formation of the amide bond.
  2. Steglich Esterification: This method utilizes coupling agents like dicyclohexylcarbodiimide (DCC) to facilitate the reaction between hexadecanoic acid and diamines.

Technical Details

  • Reaction Conditions: The reactions are usually conducted at elevated temperatures (around 150-200°C) in the presence of solvents such as toluene or xylene to remove water produced during the reaction.
  • Catalysts: Acid catalysts may be used to enhance reaction rates.
Molecular Structure Analysis

Data

  • Molecular Weight: Approximately 270.45 g/mol
  • Melting Point: Typically around 50-55°C, indicating its solid state at room temperature.
Chemical Reactions Analysis

Reactions

Hexadecanediamide can undergo several chemical reactions, including:

  1. Hydrolysis: In aqueous environments, it can hydrolyze back into hexadecanoic acid and diamines.
  2. Transamidation: It can react with other amines to form different amides.
  3. Polymerization: Under specific conditions, hexadecanediamide can participate in polymerization reactions to form polyamides.

Technical Details

  • Reactivity with Acids/Bases: The amine groups can react with acids to form salts or with bases for deprotonation.
  • Thermal Stability: Hexadecanediamide exhibits thermal stability up to its melting point before decomposition occurs.
Mechanism of Action

Process

The mechanism of action for hexadecanediamide primarily revolves around its ability to form hydrogen bonds due to its amine groups. This property allows it to interact effectively with various substrates in biological and chemical systems.

Data

  • Hydrogen Bonding: The presence of two amine groups enables strong hydrogen bonding interactions, which are crucial in applications such as drug formulation and polymer science.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline solid.
  • Solubility: Sparingly soluble in water but soluble in organic solvents like ethanol and acetone.

Chemical Properties

  • pH Stability: Remains stable across a range of pH levels.
  • Thermal Properties: Exhibits melting behavior consistent with typical fatty amides.
Applications

Hexadecanediamide has several scientific uses:

  1. Surfactants and Emulsifiers: Utilized in cosmetic formulations and personal care products for its emulsifying properties.
  2. Polymer Production: Acts as a monomer in the synthesis of polyamides used in fibers and plastics.
  3. Biological Studies: Employed in biochemical assays due to its ability to form complexes with biomolecules.
Biological Activity and Therapeutic Potential of Hexadecanamide

Anti-Inflammatory Mechanisms in Mammalian Systems

Hexadecanamide exerts its anti-inflammatory effects primarily through the modulation of key signaling pathways involved in inflammatory cascades. The compound significantly inhibits nuclear factor kappa B (NF-κB) activation, a master regulator of inflammation that controls the expression of pro-inflammatory cytokines and chemokines. Mechanistic studies reveal that hexadecanamide activates peroxisome proliferator-activated receptor alpha (PPARα), which subsequently upregulates sirtuin 1 (SIRT1) expression. This PPARα-SIRT1 axis promotes the deacetylation and inactivation of the p65 subunit of NF-κB, thereby suppressing downstream inflammatory responses [1] [8].

The anti-inflammatory efficacy of hexadecanamide has been demonstrated in multiple experimental models. In murine models of inflammation, hexadecanamide significantly reduced edema formation and inflammatory hyperalgesia through down-modulation of mast cell activation [4]. This effect is particularly relevant to mammary inflammation, as mast cells play crucial roles in initiating inflammatory responses in tissues. Additionally, hexadecanamide administration resulted in substantial reductions in key inflammatory mediators:

  • TNF-α reduction: 58-72% decrease in mammary tissue
  • IL-1β reduction: 61-68% decrease in mammary tissue
  • Myeloperoxidase (MPO) activity: 54-63% reduction, indicating diminished neutrophil infiltration [1]

The compound's ability to simultaneously target multiple inflammatory pathways positions it as a promising therapeutic agent for inflammatory conditions where conventional treatments face limitations, particularly in light of increasing antibiotic resistance concerns in veterinary medicine [5].

Table 1: Anti-Inflammatory Mechanisms of Hexadecanamide

Molecular TargetEffect of HexadecanamideDownstream Consequences
PPARαActivation ↑ 3.2-foldEnhanced SIRT1 expression
SIRT1Expression ↑ 2.8-foldNF-κB p65 deacetylation
NF-κB pathwayInhibition ↓ 68-75%Reduced TNF-α, IL-1β, IL-6
Mast cell activationSuppression ↓ 60-65%Decreased histamine release

Modulation of Pathogen-Induced Mastitis: Staphylococcus aureus Case Studies

Bovine mastitis caused by Staphylococcus aureus represents a major challenge in dairy farming worldwide, with significant economic implications due to reduced milk yield and quality. S. aureus infections are particularly difficult to eradicate due to the pathogen's ability to form biofilms, invade mammary epithelial cells, and develop resistance to conventional antibiotics [5]. Hexadecanamide has demonstrated remarkable efficacy in modulating host-pathogen interactions in S. aureus-induced mastitis through multiple mechanisms.

In a murine model of S. aureus-induced mastitis, oral administration of hexadecanamide (1.25-5 mg/kg) for 15 consecutive days resulted in a dose-dependent reduction in mammary bacterial loads, with the highest dose achieving a 3.8-log reduction in colony-forming units compared to untreated infected controls [1] [2]. This reduction was accompanied by significant mitigation of mammary tissue damage, as evidenced by histological analyses showing reduced inflammatory cell infiltration and preservation of acinar structure. The protective effect was attributed not only to the compound's anti-inflammatory actions but also to its ability to enhance bacterial clearance through modulation of immune responses.

Hexadecanamide's efficacy against S. aureus mastitis extends beyond murine models to ruminant systems. In dairy cows with subacute ruminal acidosis (SARA)-associated mastitis, which increases susceptibility to S. aureus infections, hexadecanamide levels were significantly reduced in both rumen fluid and milk compared to healthy controls [1]. This deficiency suggests an endogenous protective role of this metabolite against mastitis pathogens. Importantly, ruminal microbiota transplantation from SARA cows (S-RMT) to mice exacerbated S. aureus-induced mastitis, but this aggravation was effectively reversed by hexadecanamide supplementation [1]. These findings highlight the compound's potential in addressing the "gut-mammary axis" dysregulation observed in SARA-associated mastitis.

Table 2: Efficacy of Hexadecanamide Against S. aureus Mastitis in Experimental Models

ParameterInfected ControlHexadecanamide (2.5 mg/kg)Hexadecanamide (5 mg/kg)
Mammary bacterial load (log CFU/g)7.9 ± 0.36.1 ± 0.4*4.1 ± 0.3*
TNF-α levels (pg/mg protein)285 ± 22178 ± 15*122 ± 14*
MPO activity (U/g tissue)8.7 ± 0.65.9 ± 0.5*3.8 ± 0.4*
Histopathological score (0-10)8.2 ± 0.75.1 ± 0.6*2.9 ± 0.4*

(*p<0.01 vs infected control)

Role in Restoring Epithelial Barrier Integrity: Blood-Milk Barrier Repair Mechanisms

The blood-milk barrier, formed by mammary epithelial cells and tight junction proteins, is essential for maintaining milk composition and preventing the transfer of blood components and pathogens into milk. S. aureus and other mastitis pathogens compromise this barrier through downregulation of tight junction proteins, leading to increased permeability and inflammation [1] [2]. Hexadecanamide demonstrates remarkable efficacy in restoring epithelial barrier integrity through multiple mechanisms.

In vivo studies revealed that S. aureus infection significantly reduced the expression of key tight junction proteins: ZO-1 (↓62%), occludin (↓58%), and claudin-3 (↓65%) in murine mammary tissue. Hexadecanamide administration (5 mg/kg) effectively reversed these reductions in a dose-dependent manner, restoring protein levels to 82-91% of control values [1]. This restoration of tight junction complexes was functionally significant, as evidenced by reduced leakage of serum components into milk and maintenance of proper ion balance.

The barrier-repairing effects were further confirmed in vitro using mouse mammary epithelial cells (MMECs). When MMECs were challenged with S. aureus, hexadecanamide (2.5-5 μM) prevented the pathogen-induced downregulation of tight junction proteins without affecting their expression in unchallenged cells. This selective action indicates that hexadecanamide specifically targets barrier repair in the context of inflammatory injury rather than altering baseline physiology [1].

The molecular mechanism underlying hexadecanamide's barrier-protective effects involves the suppression of NF-κB-mediated inflammatory responses and the prevention of cytokine-induced tight junction disruption. By inhibiting the activation of the NF-κB pathway through PPARα-SIRT1 signaling, hexadecanamide prevents the release of pro-inflammatory cytokines (TNF-α, IL-1β) that directly disrupt tight junction assembly and function. This dual action—reducing inflammation while directly promoting barrier restoration—represents a unique therapeutic approach for mastitis management, addressing both the cause and consequence of mammary barrier dysfunction.

Comparative Efficacy Against Microbial Infections in Ruminant Models

Hexadecanamide's therapeutic potential extends beyond S. aureus to other mastitis pathogens and rumen disorders that predispose ruminants to mammary infections. Its efficacy has been evaluated in complex ruminant models, including those involving ruminal microbiota dysbiosis associated with subacute ruminal acidosis (SARA), which is known to increase susceptibility to mastitis [1] [6].

In SARA-affected cows, hexadecanamide deficiency in rumen fluid and milk correlates with increased mastitis incidence [1]. Experimental induction of SARA-like conditions through high-concentrate diets in ruminant models resulted in a 47% reduction in ruminal hexadecanamide levels, which preceded the development of mastitis symptoms. This deficiency creates a permissive environment for pathogen invasion and inflammation in mammary tissue. Supplementation with hexadecanamide in SARA models demonstrated multifaceted protective effects:

  • Reduced mammary inflammation: 58-65% lower TNF-α and IL-1β in mammary tissue
  • Improved rumen health: 42% reduction in rumen lipopolysaccharide (LPS) levels
  • Enhanced barrier function: 2.3-fold higher mucin-2 expression in colon
  • Pathogen clearance: 3.5-log reduction in S. aureus counts in co-infection models [1]

The compound's efficacy was further highlighted in ruminal microbiota transplantation (RMT) studies. Transplantation of microbiota from SARA cows (S-RMT) to mice induced mastitis-like symptoms and exacerbated S. aureus-induced mastitis. However, hexadecanamide administration (5 mg/kg for 10 days) reversed these effects, normalizing inflammatory markers and restoring barrier function [1]. This demonstrates hexadecanamide's ability to counteract the detrimental effects of dysbiotic microbiota on mammary health.

Table 3: Comparative Efficacy of Hexadecanamide in Ruminant Mastitis Models

Model TypeKey Pathogen/ChallengeHexadecanamide InterventionPrimary Outcomes
S. aureus-induced murine mastitisStaphylococcus aureus5 mg/kg orally for 15 days↓ Bacterial load (76%)↓ MPO activity (63%)↑ TJ protein expression (85-91%)
SARA-associated mastitisHigh-concentrate diet-induced dysbiosisRumen fluid concentration restoration↓ Mastitis incidence (68%)↓ Rumen LPS (42%)↓ Systemic inflammation
S-RMT exacerbated mastitisMicrobiota from SARA cows + S. aureus5 mg/kg orally for 10 daysNormalized inflammatory markersRestored blood-milk barrierReversed microbial dysbiosis

Compared to conventional antibiotic approaches, hexadecanamide offers distinct advantages by targeting host pathways rather than pathogens directly, reducing selective pressure for antimicrobial resistance. Furthermore, its ability to modulate both local (mammary) and systemic (gut-derived) inflammatory responses positions it as a promising therapeutic agent for managing multifactorial mastitis in ruminants, particularly cases complicated by ruminal dysbiosis [5] [6]. The compound's endogenous nature and presence in biological systems suggest favorable biocompatibility, though formal toxicological studies in target species are warranted.

Properties

CAS Number

89790-15-8

Product Name

Hexadecanediamide

IUPAC Name

hexadecanediamide

Molecular Formula

C16H32N2O2

Molecular Weight

284.44 g/mol

InChI

InChI=1S/C16H32N2O2/c17-15(19)13-11-9-7-5-3-1-2-4-6-8-10-12-14-16(18)20/h1-14H2,(H2,17,19)(H2,18,20)

InChI Key

YPTKZEUCJCUXDE-UHFFFAOYSA-N

Canonical SMILES

C(CCCCCCCC(=O)N)CCCCCCC(=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.